Product packaging for DENDROTOXIN I(Cat. No.:CAS No. 107950-33-4)

DENDROTOXIN I

Cat. No.: B1166846
CAS No.: 107950-33-4
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Description

Classification and Origin within Dendroaspis Snake Venoms

Dendrotoxin I is a member of the dendrotoxin family, a group of small proteins found in the venoms of mamba snakes belonging to the genus Dendroaspis. nih.govnih.gov Specifically, this compound is isolated from the venom of the black mamba, Dendroaspis polylepis polylepis. nih.govt3db.cabionity.com

Structurally, dendrotoxins are homologous to the Kunitz-type serine protease inhibitors, a class of proteins that includes well-known examples like bovine pancreatic trypsin inhibitor (BPTI). nih.govstrath.ac.uknih.gov Despite this structural similarity and sharing 35% sequence identity with BPTI, this compound and other dendrotoxins exhibit little to no antiprotease activity. nih.govnih.govwikipedia.org Their evolutionary path has led them to acquire a new function as potent neurotoxins that target voltage-gated potassium channels, while largely losing their ancestral enzyme-inhibiting capabilities. wikipedia.orgexpasy.org

Table 1: Classification of this compound
Classification CategoryDescription
Toxin FamilyDendrotoxins nih.govnih.gov
Organism of OriginBlack Mamba (Dendroaspis polylepis polylepis) nih.govbionity.com
Structural ClassKunitz-type serine protease inhibitor homologue strath.ac.uknih.gov
Functional ClassPresynaptic Neurotoxin, Potassium Channel Blocker nih.govwikipedia.org

This compound as a Distinguished Neurotoxin

This compound is a presynaptic neurotoxin that exerts its effects by blocking specific subtypes of voltage-gated potassium (K+) channels in neurons. nih.govwikipedia.org These channels are crucial for regulating neuronal excitability by controlling the cell's resting membrane potential and repolarizing the membrane during action potentials. wikipedia.org

By binding to the nodes of Ranvier in motor neurons and inhibiting the activity of these K+ channels, this compound prolongs the duration of action potentials. wikipedia.orgecronicon.net This extended depolarization leads to an increased influx of calcium ions into the presynaptic terminal, which in turn enhances the release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction. wikipedia.orgecronicon.net This overstimulation can result in muscle hyperexcitability. wikipedia.org

This compound is a small protein, with a molecular weight of approximately 7 kDa, composed of a single polypeptide chain of 60 amino acids, cross-linked by three disulfide bridges. nih.govbionity.comlatoxan.com Its structure includes a short 310-helix near the N-terminus and an α-helix near the C-terminus, with a two-stranded antiparallel β-sheet in the central part of the molecule. wikipedia.org The molecule possesses a net positive charge at neutral pH, with a cationic domain created by a concentration of positively charged lysine (B10760008) and arginine residues, which is believed to mediate the electrostatic interaction with the negatively charged residues in the pore of the potassium channel. wikipedia.org

Table 2: Key Properties of this compound
PropertyDetails
Molecular Weight~7 kDa (7218 Da) wikipedia.orglatoxan.com
Composition60 amino acid residues in a single polypeptide chain nih.govlatoxan.com
Key Structural FeaturesThree disulfide bridges, homologous to Kunitz-type inhibitors nih.govnih.gov
Primary Mechanism of ActionBlocks specific voltage-gated potassium channels wikipedia.org
Physiological EffectEnhances acetylcholine release at neuromuscular junctions wikipedia.orgecronicon.net

Historical Context of this compound in Ion Channel Research

The study of dendrotoxins began with the isolation of the first member of the family from the venom of the green mamba, Dendroaspis angusticeps, in the early 1980s. nih.govresearchgate.net Subsequently, related proteins, including this compound, were discovered in the venom of the black mamba. nih.govbionity.com The initial description of this compound dates back to 1973 by D.J. Strydom. peptanova.de

A pivotal moment in understanding its function came in 1986, when researchers Benoit and Dubois characterized Toxin I as a highly specific blocker of a particular type of potassium channel in myelinated nerve fibers. ecronicon.net This discovery highlighted the potential of this compound as a precise tool for dissecting the complex family of potassium channels. Since then, it has been instrumental in distinguishing between different K+ channel subtypes and in elucidating their physiological roles. nih.govuwyo.edu Studies with cloned K+ channels later confirmed that this compound, along with α-dendrotoxin, potently blocks Kv1.1, Kv1.2, and Kv1.6 channels with nanomolar affinity. nih.govstrath.ac.uknih.gov

Table 3: Targeted Voltage-Gated Potassium Channels by this compound
Channel SubtypeBlocking Affinity RangeReference
Kv1.1Low nanomolar nih.govstrath.ac.uk
Kv1.2Low nanomolar nih.govstrath.ac.uk
Kv1.6Low nanomolar nih.govstrath.ac.uknih.gov

Overview of this compound's Significance as a Pharmacological Research Tool

The high potency and selectivity of this compound for specific subtypes of potassium channels have established it as an indispensable pharmacological tool. wikipedia.orgmdpi.com Its utility in research is multifaceted:

Molecular Probes: Dendrotoxins are widely used as molecular probes to study the structure, function, and physiological roles of K+ channels. nih.govwikipedia.orgmdpi.com They allow researchers to isolate and characterize the activity of specific channel subtypes.

Channel Purification and Characterization: this compound has been employed in affinity chromatography and binding assays to purify and characterize the K+ channel proteins to which it binds. wikipedia.org

Mapping Channel Distribution: The use of radiolabeled dendrotoxins has enabled the mapping of the anatomical distribution of sensitive K+ channels within the central nervous system. nih.govnih.govexpasy.org

Drug Discovery and Design: The detailed structural information obtained from this compound and its interaction with channels provides a template for the rational design and synthesis of novel therapeutic compounds that may target specific classes of potassium channels. nih.govbionity.comnih.gov

Screening for New Toxins: Radiolabeled dendrotoxins serve as valuable tools for screening other natural sources, such as sea anemone venom, in the search for new toxins that interact with potassium channels. bionity.comnih.govwikipedia.org

Properties

CAS No.

107950-33-4

Molecular Formula

C11H11N3O

Purity

≥ 97% (HPLC, mass spectrometry).

Origin of Product

United States

Molecular Architecture and Structure Function Relationships of Dendrotoxin I

Primary Amino Acid Sequence Analysis and Homology

Dendrotoxin I is a small, basic protein composed of a single polypeptide chain containing 60 amino acid residues. Its primary sequence is characterized by a specific arrangement of amino acids, including six conserved cysteine residues that form three disulfide bridges, crucial for its structural integrity and stability. The amino acid sequence of this compound is as follows:

Gln-Pro-Leu-Arg-Lys-Leu-Cys-Ile-Leu-His-Arg-Asp-Pro-Gly-Arg-Cys-Tyr-Gln-Lys-Ile-Pro-Ala-Phe-Tyr-Tyr-Asn-Gln-Lys-Lys-Lys-Gln-Cys-Glu-Gly-Phe-Thr-Trp-Ser-Gly-Cys-Gly-Gly-Asn-Ser-Asn-Arg-Phe-Lys-Thr-Ile-Glu-Glu-Cys-Arg-Arg-Thr-Cys-Val-Gly

Analysis of its primary structure reveals a significant degree of homology with other members of the dendrotoxin family, such as α-dendrotoxin from the green mamba (Dendroaspis angusticeps) and dendrotoxin-K, also from the black mamba. researchgate.netebi.ac.uk This family of toxins shares a conserved structural scaffold, which is fundamental to their ability to recognize and bind to specific potassium channel subtypes.

Three-Dimensional Structure Determination of this compound

The three-dimensional structure of this compound has been elucidated primarily through high-resolution nuclear magnetic resonance (NMR) spectroscopy. These studies have provided a detailed atomic-level view of its compact and globular architecture, which is essential for its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of this compound

Two-dimensional NMR spectroscopy has been instrumental in determining the solution structure of this compound. uniprot.org These studies have revealed a well-defined tertiary structure characterized by a pear-shaped molecule. The key secondary structural elements include a short 310-helix near the N-terminus, a double-stranded antiparallel β-sheet in the central part of the molecule, and an α-helix near the C-terminus. researchgate.net The structure is further stabilized by three disulfide bridges with a connectivity of Cys7-Cys57, Cys16-Cys40, and Cys32-Cys53. researchgate.net

NMR studies have also highlighted the distribution of charged residues on the surface of this compound. A cluster of positively charged lysine (B10760008) and arginine residues forms a cationic domain, which is believed to be critical for the electrostatic interactions with the negatively charged vestibule of the potassium channel pore. researchgate.net Key lysine residues, such as Lys5 in the N-terminal region and Lys29 in the β-turn, have been identified as being particularly important for the toxin's binding affinity. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) Insights into this compound Binding

While a high-resolution Cryo-EM structure of this compound itself has not been the primary focus, studies on its close homolog, α-dendrotoxin, in complex with a voltage-gated potassium channel (Kv1.2) have provided significant insights into the binding mechanism that is applicable to this compound. These studies reveal that the toxin binds to the outer vestibule of the channel, physically occluding the ion conduction pathway. A key lysine residue from the toxin inserts into the selectivity filter of the channel, effectively blocking the flow of potassium ions. This "plug-in" mechanism is a common feature for many potassium channel blockers.

Comparative Structural Biology: this compound and Kunitz-Type Inhibitors

The structural homology between this compound and Kunitz-type protease inhibitors like BPTI is a fascinating example of molecular evolution, where a common protein scaffold has been adapted for distinct biological functions.

Structural Determinants for Lack of Protease Inhibitory Activity in this compound

Despite the striking structural similarity, this compound is a potent neurotoxin and a very weak protease inhibitor, whereas BPTI is a powerful inhibitor of proteases like trypsin and has no effect on potassium channels. This functional divergence is attributed to subtle but critical differences in their amino acid sequences, particularly in the region that forms the primary binding interface with proteases in BPTI. nih.gov

In BPTI, the "inhibitory loop" contains a key lysine or arginine residue (Lys15 in BPTI) that fits perfectly into the specificity pocket of trypsin. nih.gov This interaction is the basis for its potent inhibitory activity. In this compound, the equivalent region has a different amino acid composition and conformation. nih.gov Specifically, the residues that are crucial for the canonical interaction with serine proteases are absent in dendrotoxins. nih.gov For instance, the critical P1 residue (the residue that enters the S1 specificity pocket of the protease) is not an optimal fit for the active site of trypsin. nih.gov

Furthermore, the electrostatic surface potential of this compound is significantly different from that of BPTI. The prominent cationic domain on this compound, essential for its interaction with potassium channels, is not present in BPTI in the same manner. researchgate.net These structural and electrostatic differences effectively prevent this compound from binding to and inhibiting serine proteases with high affinity, while enabling its potent and specific interaction with its neuronal targets. nih.gov

Identification and Characterization of Functional Domains in this compound

The biological activity of this compound is not dictated by a single region of the molecule but rather by the spatial arrangement of distinct functional domains. These domains work in concert to ensure high-affinity binding and potent blockade of its target potassium channels.

This compound is a basic protein, possessing a net positive charge at neutral pH. This is due to a cluster of positively charged amino acid residues, primarily lysine (Lys) and arginine (Arg), which form a distinct cationic domain. wikipedia.org This domain is crucial for the initial electrostatic attraction and interaction with the negatively charged vestibule of the potassium channel. The key positively charged residues are concentrated in three main regions of the protein: near the N-terminus (e.g., Arg3, Arg4, Lys5), in the narrow β-turn region (e.g., Lys28, Lys29, Lys30), and near the C-terminus (e.g., Arg54, Arg55). wikipedia.org It is widely believed that the side chain of a critical lysine residue within this domain inserts into the channel's selectivity filter, physically occluding the pore and preventing the passage of potassium ions. researchgate.net This electrostatic interaction is a primary determinant of the toxin's potent inhibitory activity.

The N-terminal region of this compound, which contains a short 310-helix, and a distorted β-turn region connecting two antiparallel β-strands are fundamentally important for its binding and inhibitory function. wikipedia.org The N-terminal region harbors several of the critical cationic residues that form the functional interaction surface of the toxin. uwyo.edu The β-turn region also contributes key positively charged residues that are essential for the interaction with the channel. wikipedia.org The spatial arrangement of these two regions creates a surface that is complementary to the outer vestibule of the target potassium channel, facilitating a precise and stable binding.

Detailed structure-function studies, including site-directed mutagenesis, have identified specific amino acid residues that are critical for the binding affinity and selectivity of this compound and its homologues. For instance, in α-dendrotoxin, Lys5 and Leu9 have been identified as major binding residues. nih.gov Research on δ-dendrotoxin has highlighted a triangular patch of seven side-chains (Lys3, Tyr4, Lys6, Leu7, Pro8, Arg10, and Lys26) that form the inhibitory surface. uwyo.edu

A topochemical model for this compound proposes the existence of two distinct binding sites. nih.gov The first is the cationic domain, comprised of Lys residues at positions 5, 28, and 29. The second is a triad (B1167595) formed by Lys19, Tyr17, and Trp37, located in the antiprotease domain of the molecule. nih.gov These two sites are situated on opposite sides of the toxin, separated by approximately 25 Å. nih.gov This dual-site interaction model suggests a complex binding mechanism that contributes to the high affinity and specificity of this compound for Kv1 type potassium channels. nih.gov

Key Residues in this compound and Homologues Involved in Potassium Channel Binding
ToxinKey ResiduesLocation/DomainReference
This compoundLys5, Lys28, Lys29Cationic Domain nih.gov
This compoundLys19, Tyr17, Trp37Antiprotease Domain Triad nih.gov
α-DendrotoxinLys5, Leu9N-terminal region nih.gov
δ-DendrotoxinLys3, Tyr4, Lys6, Leu7, Pro8, Arg10, Lys26Inhibitory Surface Patch uwyo.edu

Computational Approaches to this compound Structural Analysis

Computational methods have become indispensable tools for elucidating the three-dimensional structure of this compound and understanding the dynamics of its interaction with potassium channels at an atomic level.

Molecular mechanics and molecular dynamics (MD) simulations have been employed to study the structure, conformational flexibility, and stability of this compound and its homologues. wikipedia.org These simulations provide insights into the dynamic behavior of the toxin in solution, revealing the flexibility of different regions and the stability conferred by the three conserved disulfide bridges (C7-C57, C16-C40, and C32-C53 in α-dendrotoxin). wikipedia.org MD simulations can also help to understand how the binding of the toxin might induce conformational changes in the channel, suggesting a mechanism of inhibition that goes beyond simple pore blockage to include allosteric modulation of channel gating. uwyo.edu

The development of molecular models for this compound in complex with its target potassium channels has been instrumental in visualizing and analyzing the intricate protein-protein interactions. Techniques such as protein-protein docking and MD simulations of the toxin-channel complex have been used to predict the binding orientation of the toxin and to identify the key intermolecular contacts. nih.govresearchgate.net

These models have shown that this compound interacts primarily with the N-terminal region and the turret loop of the potassium channel. nih.gov For instance, in a model of the δ-dendrotoxin-ShaKv1.1 channel complex, the critical Lys6 residue of the toxin was shown to insert its side chain into the channel's selectivity filter. nih.gov Furthermore, other key residues like Lys3 and Arg10 were found to form strong polar and nonpolar interactions, including salt bridges, with channel residues. nih.govresearchgate.net These computational models provide a structural framework for interpreting experimental data and for guiding further site-directed mutagenesis studies to probe the specifics of the toxin-channel interface.

Computational Studies on this compound and its Interaction with Potassium Channels
Computational MethodFocus of StudyKey FindingsReference
Molecular Mechanics and DynamicsStructure, conformation, and stability of dendrotoxinsRevealed the dynamic flexibility and the stabilizing role of disulfide bridges. wikipedia.org
Protein-Protein Docking and MD Simulationsδ-dendrotoxin-ShaKv1.1 channel complexPredicted binding orientation and identified key interacting residues (e.g., Lys6 in the selectivity filter). nih.govresearchgate.net

Electrophysiological and Biochemical Mechanisms of Dendrotoxin I Action

Voltage-Gated Potassium Channel Target Selectivity of Dendrotoxin I

Dendrotoxins, including this compound, are known to block particular subtypes of voltage-gated potassium channels within the Kv1 subfamily. nih.gov This selective inhibition leads to a prolongation of the action potential duration and an increase in the release of neurotransmitters, such as acetylcholine (B1216132), at the neuromuscular junction. wikipedia.orgecronicon.net

Blocking Activity of this compound on Kv1 Subfamily Channels
Channel SubtypeReported Affinity/Blocking ConcentrationReference
Kv1.1Low nanomolar range nih.gov
Kv1.2Low nanomolar range nih.gov
Kv1.6Low nanomolar range nih.gov

While this compound is a potent blocker of Kv1.1, Kv1.2, and Kv1.6 channels, other dendrotoxin homologues exhibit different selectivity profiles. nih.gov For instance, Dendrotoxin-K, also from the black mamba, shows a preference for Kv1.1 channels and is active at picomolar concentrations. nih.gov This difference in selectivity among dendrotoxin variants is attributed to variations in their amino acid sequences, which in turn affect their interaction with the channel proteins. nih.gov These differences have been exploited by researchers to probe the subunit composition of native Kv channels in different neuronal populations. nih.gov The study of these variants helps to delineate the molecular basis for the specific recognition between the toxins and their target channels. nih.gov

Comparative Potency of Dendrotoxin Variants on Kv1 Channels
Toxin VariantPrimary Target(s)PotencyReference
This compoundKv1.1, Kv1.2, Kv1.6Low nanomolar nih.gov
α-DendrotoxinKv1.1, Kv1.2, Kv1.6Low nanomolar nih.gov
Dendrotoxin-KKv1.1Picomolar nih.gov

Molecular Basis of this compound-Potassium Channel Interaction

The interaction between this compound and its target potassium channels is a highly specific molecular recognition event. uwyo.edu This interaction is thought to involve a physical blockage of the channel pore, preventing the flow of potassium ions. researchgate.net

This compound binds to the external vestibule of the potassium channel, near the entrance to the ion conduction pore. uwyo.edunih.gov The toxin does not act as a simple "plug" that physically occludes the pore but rather interacts with amino acid residues in the wide, shallow vestibule surrounding the extracellular pore entryway. uwyo.edu This interaction is thought to allosterically modulate the channel's function, possibly by altering the dynamics of the pore region and making it less permeable to potassium ions. uwyo.edu The region of the channel that contributes to the binding of this compound is the extracellular loop between the S5 and S6 transmembrane domains, also known as the P-loop. researchgate.netnih.gov

Electrostatic interactions play a crucial role in the binding of this compound to the potassium channel. wikipedia.org The toxin has a net positive charge due to a concentration of basic amino acid residues, such as lysine (B10760008) and arginine, on its surface. wikipedia.org These positively charged residues are believed to interact with negatively charged (anionic) amino acid residues within the pore and vestibule of the potassium channel. wikipedia.orgresearchgate.net This electrostatic attraction helps to guide the toxin to its binding site and contributes significantly to the high affinity of the interaction. wikipedia.org

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues on both this compound and the potassium channel that are critical for their interaction. nih.govuwyo.edu On the toxin side, a triangular patch of amino acids, including several basic residues, forms the primary interaction surface. uwyo.edu On the channel side, residues within the P-loop are key determinants of toxin sensitivity. nih.gov

Critical Amino Acid Residues in the this compound-Potassium Channel Interaction
MoleculeCritical ResiduesLocation/RegionReference
δ-Dendrotoxin (homologue of this compound)Lys3, Tyr4, Lys6, Leu7, Pro8, Arg10, Lys26Triangular interaction surface uwyo.edu
Dendrotoxin-KK3, K6, W25, K26, K28310-helix and β-turn nih.govacs.org
Kv1.1 Channel (RBK1)Ala352, Glu353, Tyr379S5-S6 loop (P-loop) nih.gov
Shaker K+ ChannelPositions 423, 425, 427, 431, 449Near the pore uwyo.edu

Conformational Changes and Pore Blockade Models Induced by this compound

This compound, a member of the dendrotoxin family of neurotoxins from mamba snake venom, interacts with high affinity and specificity with certain subtypes of voltage-gated potassium (Kv) channels, particularly those containing Kv1.1, Kv1.2, and Kv1.6 subunits. nih.gov The binding of this compound to its target channel is a reversible, 1:1 stoichiometric interaction that is primarily mediated by electrostatic forces. wikipedia.orguwyo.edu The toxin possesses a net positive charge at neutral pH, with a cationic domain created by a cluster of positively charged amino acid residues. wikipedia.org This domain is proposed to interact with negatively charged residues within the vestibule of the potassium channel pore. wikipedia.org

The structural integrity of this compound is crucial for its biological activity. The molecule's native conformation is stabilized by three disulfide bonds. nih.gov Studies involving the selective reduction of these bonds have shown that the binding affinity progressively increases as the toxin adopts its native fold. nih.gov The region containing the Cys5-Cys55 and Cys30-Cys51 disulfide bonds is essential for maintaining the secondary structure required for high-affinity binding. nih.gov

Several models have been proposed to explain the pore-blocking mechanism of dendrotoxins. The classical "plug" or "capping" model suggests the toxin physically occludes the ion conduction pathway. This is supported by the interaction between the toxin's key basic residues, such as lysine, and the channel's outer vestibule. researchgate.net However, an alternative model suggests that this compound does not act as a simple physical plug. Instead, it is proposed that the toxin binds near the pore's entryway and induces a conformational change in the channel, altering its dynamical structure. uwyo.edu This allosteric mechanism suggests that by making the channel structure more rigid, the toxin inhibits the flow of potassium ions. uwyo.edu This model is supported by findings that mutations on the toxin and channel that are not directly in the pore can significantly affect binding and inhibition. uwyo.edu

Toxin RegionKey ResiduesRole in Channel InteractionSource
Cationic DomainPositively charged amino acids (e.g., Lysine)Electrostatic interaction with the channel's negatively charged pore vestibule. wikipedia.org
Disulfide Bond RegionCys5-Cys55, Cys30-Cys51Essential for maintaining the native conformation and high-affinity binding. nih.gov
Beta-turn RegionW25, K26 (in Dendrotoxin K)Crucial for binding and functional blockade of Kv1.1 channels. nih.gov
3(10)-helical N-terminusK3 (in Dendrotoxin K)Responsible for the specific recognition of Kv1.1 channels. nih.gov

Modulation of Neuronal Excitability by this compound

Effects of this compound on Action Potential Dynamics

The primary effect of this compound on action potential dynamics is the prolongation of its duration. wikipedia.orgecronicon.net This occurs because the blockade of voltage-gated potassium channels slows down the repolarization phase that follows the initial depolarization. In studies on adult rat trigeminal ganglion neurons, 0.1 µM alpha-dendrotoxin increased the number of action potentials fired in response to a stimulus, without altering the resting membrane potential. nih.gov Interestingly, while other potassium channel blockers like 4-aminopyridine significantly broaden the action potential half-width, alpha-dendrotoxin has been shown to increase excitability without this broadening effect in neocortical pyramidal neurons. jneurosci.org

This compound's Influence on Firing Threshold and Firing Frequency

This compound has a marked effect on both the firing threshold and frequency of neurons. In studies on large pyramidal neurons in the rat neocortex, low concentrations of alpha-dendrotoxin hyperpolarized the action potential firing threshold by 4–8 mV. nih.govjneurosci.org This lowering of the threshold means that a smaller stimulus is required to elicit an action potential, thereby increasing the neuron's sensitivity. jneurosci.org

Consequently, the firing frequency is significantly increased. The same studies demonstrated that alpha-dendrotoxin doubled the firing frequency during a 1-second-long 500 pA somatic current injection. nih.govjneurosci.org Similarly, in fast-spiking neocortical interneurons, this compound produced significant increases in the steady-state firing rate. researchgate.net This dramatic increase in firing capability is a direct result of the potassium channel blockade, which facilitates more rapid and sustained firing in response to depolarization. nih.gov

ParameterEffect of this compoundMagnitude of ChangeNeuronal TypeSource
Firing ThresholdHyperpolarization (lowered)4–8 mVRat Neocortical Pyramidal Neurons nih.govjneurosci.org
Firing FrequencyIncreasedDoubled (during 500 pA step)Rat Neocortical Pyramidal Neurons nih.govjneurosci.org
Firing RateIncreasedSignificant increase in steady-state rateFast-Spiking Neocortical Interneurons researchgate.net
Action PotentialsIncreased NumberNot specifiedRat Trigeminal Ganglion Neurons nih.gov

Regulation of Specific Potassium Currents (e.g., I_A, I_K) by this compound

This compound selectively blocks a subset of voltage-gated potassium currents. The toxin is particularly potent against a slowly inactivating, dendrotoxin-sensitive current often referred to as the 'D-current' (I_D). nih.govnih.gov This current activates at subthreshold potentials and plays a key role in suppressing excitability. nih.gov

Impact of this compound on Neuronal Accommodation Properties

Neuronal accommodation is the process by which a neuron's firing rate decreases over time in response to a constant stimulus. This compound has a profound impact on this property. Studies on murine spiral ganglion neurons, which normally exhibit rapid accommodation (firing only one or a few action potentials at the onset of a stimulus), have shown that the application of alpha-dendrotoxin converts them to a state of continuous firing. nih.govnih.gov

This transformation from a rapidly adapting to a slowly adapting or non-adapting firing pattern is a direct consequence of the blockade of low voltage-activated potassium channels. nih.govnih.gov These channels are crucial for mediating accommodation, and their inhibition by this compound allows neurons to sustain firing throughout a prolonged depolarizing pulse, thereby significantly altering their signal processing characteristics. nih.gov

Neurotransmitter Release Facilitation by this compound

One of the most significant physiological effects of this compound is the potentiation of neurotransmitter release at synapses, particularly the release of acetylcholine at the neuromuscular junction. wikipedia.orgecronicon.netnih.gov This facilitation is a direct consequence of its potassium channel-blocking activity. nih.govtandfonline.com

The mechanism involves the prolongation of the action potential duration as it invades the presynaptic nerve terminal. wikipedia.orgecronicon.net The extended depolarization phase keeps voltage-gated calcium channels open for a longer period. tandfonline.com This leads to an increased influx of calcium ions into the presynaptic terminal, which is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. tandfonline.com Studies on neuromuscular preparations have demonstrated that dendrotoxins increase the amplitude of endplate potentials by increasing the quantal content (the number of neurotransmitter vesicles released per action potential). nih.gov This enhanced release can lead to muscle hyperexcitability and convulsive symptoms. wikipedia.org

Enhancement of Acetylcholine Release at Neuromuscular Junctions

The most well-characterized effect of this compound is its potentiation of acetylcholine (ACh) release at the neuromuscular junction (NMJ). ecronicon.netnih.govnih.gov This action underlies the toxin's ability to cause muscle hyperexcitability and convulsive symptoms. wikipedia.org The mechanism is a direct consequence of its blockade of presynaptic voltage-gated potassium channels. nih.gov

By inhibiting the repolarizing K+ current, this compound broadens the presynaptic action potential. wikipedia.orgecronicon.net This prolonged depolarization keeps voltage-gated Ca2+ channels open for a longer period, leading to a sustained and enhanced influx of Ca2+ into the nerve terminal. stanford.edu Since the release of acetylcholine vesicles is a Ca2+-dependent process, this elevated intracellular Ca2+ concentration results in a significant increase in the number of ACh-containing vesicles that fuse with the presynaptic membrane and release their contents. nih.govresearchgate.net

Electrophysiological studies on nerve-muscle preparations have provided direct evidence for this mechanism. Research using intracellular microelectrodes has shown that this compound significantly increases the amplitude of endplate potentials (e.p.ps). nih.gov This increase is attributed to a higher quantal content, meaning more vesicles of acetylcholine are released per nerve impulse. nih.gov Furthermore, the toxin can induce repetitive endplate potentials in response to a single nerve stimulus, a phenomenon resulting from the repetitive, uncontrolled firing of the nerve terminal due to the K+ channel blockade. nih.gov

PreparationToxinElectrophysiological EffectMechanism
Mouse DiaphragmThis compoundIncreased amplitude of endplate potentials (e.p.ps)Increased quantal content of acetylcholine release
Frog Cutaneous PectorisThis compoundInduction of repetitive endplate potentialsRepetitive activation of nerve terminals
Mouse Triangularis SterniThis compoundDecreased K+ currents at nerve terminalsBlockade of presynaptic K+ channels

This table summarizes the observed effects of this compound on neuromuscular preparations as documented in research studies. nih.gov

Modulation of Glutamatergic and GABAergic Transmission by this compound

Beyond the neuromuscular junction, the K+ channel blocking action of this compound also impacts synaptic transmission within the central nervous system (CNS), affecting both excitatory (glutamatergic) and inhibitory (GABAergic) systems. ecronicon.net The facilitation of neurotransmitter release is not specific to acetylcholine and generally applies to other synapses where dendrotoxin-sensitive K+ channels regulate neuronal excitability. ecronicon.netnih.gov

GABAergic Transmission: this compound has been shown to modulate the release of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). ecronicon.net By blocking K+ channels on the terminals of GABAergic interneurons, the toxin can enhance the release of GABA. researchgate.net This has been observed as an increase in spontaneous synaptic potentials in fast-spiking interneurons, which are typically GABAergic. researchgate.net This enhanced GABA release can be seen as a compensatory mechanism to counteract the widespread hyperexcitability induced by the toxin's effects on excitatory synapses. However, the net effect of dendrotoxins in the CNS is typically one of over-excitation, leading to epileptiform activity. ecronicon.net The modulation of GABAergic transmission is a critical component of the complex neurophysiological response to this compound. nih.govmdpi.com

NeurotransmitterSystemEffect of this compoundUnderlying Mechanism
GlutamateExcitatory (CNS)Presumed enhancement of releaseBroadening of presynaptic action potential
GABAInhibitory (CNS)Enhanced release from certain interneuronsBlockade of Kv1 channels on GABAergic terminals

This table provides a simplified overview of this compound's modulatory effects on glutamatergic and GABAergic neurotransmission.

Advanced Research Methodologies and Experimental Systems Utilizing Dendrotoxin I

In Vitro Electrophysiological Techniques for Dendrotoxin I Research

Electrophysiological techniques are fundamental to understanding how this compound affects the functional properties of ion channels. These methods allow for the direct measurement of ion currents flowing across cell membranes, providing precise insights into channel activity and modulation by the toxin.

The patch-clamp technique is a cornerstone of modern electrophysiology, enabling the recording of ionic currents from an entire cell (whole-cell) or through individual ion channels (single-channel). nih.govplymsea.ac.ukresearchgate.net

Single-channel recordings provide a more detailed view of the toxin's interaction with its target. plymsea.ac.uknih.gov In this configuration (often "cell-attached" or "outside-out"), the patch pipette isolates a small patch of membrane containing one or a few ion channels. nih.govresearchgate.net This high-resolution technique allows for the observation of the opening and closing of individual channels in real-time. plymsea.ac.uk By analyzing these recordings, researchers can determine the toxin's effect on the channel's unitary conductance, open probability, and mean open and closed times. Studies on dorsal root ganglion cells have utilized this approach to examine the characteristics of Dendrotoxin-sensitive K+ currents at the unitary level. nih.gov

The two-microelectrode voltage-clamp (TEVC) technique is particularly well-suited for studying ion channels expressed in large cells, most notably Xenopus laevis oocytes. npielectronic.com This system involves injecting cRNA encoding a specific ion channel subunit (e.g., Kv1.1, Kv1.2) into the oocyte, which then translates the cRNA and inserts the functional channels into its plasma membrane. nih.govnih.gov

The TEVC method uses two separate intracellular microelectrodes: one to measure the membrane potential and another to inject the current necessary to "clamp" the membrane potential at a desired voltage. npielectronic.com This separation of voltage sensing and current injection allows for robust control of the membrane potential even when large currents are flowing through the highly expressed channel population, an advantage over single-electrode techniques in this context. npielectronic.com Researchers perfuse the oocyte with a solution containing this compound and record the resulting inhibition of the potassium currents to characterize the toxin-channel interaction. nih.govuwyo.edu This approach has been instrumental in defining the selectivity of this compound and its homologues for different Kv1 channel subtypes and heteromeric assemblies. ingentaconnect.comnih.gov

A primary application of the aforementioned electrophysiological techniques is the isolation and characterization of specific this compound-sensitive currents. This compound is a potent blocker of channels containing Kv1.1, Kv1.2, and Kv1.6 subunits. researchgate.netingentaconnect.comnih.gov By applying the toxin, researchers can pharmacologically "subtract" the currents carried by these channels from the total outward potassium current, thereby revealing their contribution to a neuron's electrical behavior. nih.gov

The analysis involves recording currents before and after the application of a saturating concentration of this compound. The difference between these two recordings represents the this compound-sensitive current. This "digital subtraction" allows for the detailed study of the biophysical properties of the targeted channel population. Key parameters quantified in these studies include the toxin's blocking potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ). These values provide a quantitative measure of the toxin's affinity for the channel. Studies have precisely determined these potencies for this compound and its relatives against various cloned Kv channel subtypes. ingentaconnect.comnih.gov

Table 1: Potency of this compound and Related Dendrotoxins on Cloned Kv1 Channel Subtypes
ToxinTarget ChannelExpression SystemReported Potency (IC₅₀/EC₅₀)
Toxin I (this compound)mKv1.1CHO Cells1.8 nM
α-DendrotoxinKv1.1Oocytes / Mammalian Cells1.1 - 150 nM
α-DendrotoxinKv1.2Oocytes / Mammalian Cells~3 nM
α-DendrotoxinKv1.6Oocytes / Mammalian Cells~10 nM
Toxin KmKv1.1CHO Cells30 pM

This table summarizes reported potency values for this compound (Toxin I) and other dendrotoxins against specific voltage-gated potassium (Kv) channel subtypes expressed in heterologous systems like Chinese Hamster Ovary (CHO) cells or Xenopus oocytes. Data compiled from multiple sources. ingentaconnect.comnih.gov

Biochemical and Biophysical Characterization of this compound Binding

Biochemical and biophysical assays complement electrophysiological studies by providing direct information about the molecular interaction between this compound and its receptor sites on the potassium channel protein.

Radioligand binding assays are a powerful and sensitive method for quantifying the interaction between a ligand (this compound) and its receptor (the Kv channel). giffordbioscience.comspringernature.com These assays typically use this compound that has been labeled with a radioactive isotope, most commonly Iodine-125 (¹²⁵I). nih.govresearchgate.net

There are two main types of radioligand binding experiments:

Saturation Assays: In these experiments, increasing concentrations of ¹²⁵I-labeled this compound are incubated with a membrane preparation containing the target channels until equilibrium is reached. giffordbioscience.com By measuring the amount of bound radioactivity at each concentration, researchers can determine the maximum number of binding sites (Bₘₐₓ) and the equilibrium dissociation constant (Kₑ), which is a measure of the toxin's affinity for its receptor. giffordbioscience.comrevvity.com

Competition Assays: These assays measure the ability of an unlabeled compound (a competitor) to displace the specific binding of a fixed concentration of ¹²⁵I-labeled this compound. giffordbioscience.com This technique is used to determine the affinity (expressed as Kᵢ or IC₅₀) of other unlabeled toxins, drugs, or endogenous molecules for the this compound binding site. nih.gov

These assays are crucial for screening new compounds that target Kv1 channels and for characterizing the pharmacology of the toxin's binding site in various tissues. wikipedia.orgnih.gov

To study the binding of this compound in a more physiologically relevant context, researchers often use synaptosomes. nih.gov Synaptosomes are isolated, sealed nerve terminals prepared by the homogenization of brain tissue. nih.gov These preparations retain functional presynaptic components, including mitochondria, synaptic vesicles, and, importantly, the plasma membrane with its native ion channels and receptors. nih.govnih.gov

Synaptosomal membranes from rat brain are a common preparation for studying this compound binding. researchgate.netnih.govnih.gov Using these preparations with radioligand binding assays allows for the characterization of the toxin's interaction with its target channels as they exist in the neuronal membrane, complete with associated subunits and post-translational modifications. uwyo.edu These studies have been vital in confirming the existence of high-affinity binding sites for this compound in the central nervous system and in analyzing how various ions and other toxins can modulate this binding. nih.govnih.gov For example, studies have shown that the binding of ¹²⁵I-labeled dendrotoxins to rat brain synaptosomes is sensitive to the concentration of various cations like Na⁺, K⁺, and Cs⁺. nih.gov

Table 2: Binding Characteristics of Dendrotoxins to Rat Brain Synaptosomal Membranes
Radiolabeled ToxinParameterReported Value
¹²⁵I-α-DendrotoxinKₑ0.7 nM
¹²⁵I-β-DendrotoxinKₑ36 nM
¹²⁵I-KaliotoxinIC₅₀ for α-DTX competition8 pM
¹²⁵I-KaliotoxinIC₅₀ for δ-DTX competition0.2 nM

This table presents key binding parameters for different dendrotoxins determined using radioligand competition and saturation assays on rat brain synaptosomal membrane preparations. K_d represents the equilibrium dissociation constant, and IC₅₀ is the half-maximal inhibitory concentration from competition studies. Data compiled from multiple sources. nih.govnih.gov

In Vivo and In Vitro Animal Models in this compound Investigations

Amphibian Nerve Fiber Models in this compound Research

Amphibian nerve fiber models, particularly the myelinated axons of frogs such as Rana pipiens, have been instrumental in elucidating the electrophysiological effects of this compound. These preparations offer large, accessible neurons that are well-suited for intracellular microelectrode recordings, allowing for a detailed analysis of ion channel function.

Research using these models has demonstrated that this compound is a specific blocker of a fast-activating, voltage-dependent potassium current, designated as GKf1. nih.gov This blockade has profound effects on the firing properties of the neurons. Under normal physiological conditions, a sustained depolarizing current applied to a myelinated axon typically evokes only a single action potential due to a process called accommodation, which is mediated by the activation of potassium channels. However, following the application of this compound, the ability of both sensory and motor axons to accommodate is significantly reduced. nih.gov

This reduction in accommodation manifests as the generation of a train of action potentials in response to a stimulus that would normally only elicit one. nih.gov The duration of these repetitive firings has been quantified in detail, providing precise data on the toxin's effect. For instance, in the presence of this compound, depolarizing current steps induce spike trains that last for a considerable duration. nih.gov

Furthermore, studies on amphibian nerve fibers have revealed that this compound does not affect sodium channel activity, as evidenced by its lack of effect on the rising phase of the action potential and the absolute refractory period. nih.gov However, it does cause a significant increase in cord resistance in response to depolarizing current steps, which is consistent with the blockade of outward potassium currents. nih.gov The specificity of this compound for certain potassium channel subtypes in these models has made it an invaluable tool for dissecting the roles of different ion channels in neuronal excitability. nih.govnih.gov

Table 1: Effect of this compound on the Duration of Action Potential Trains in Rana pipiens Myelinated Axons
Nerve Fiber TypeAverage Duration of Spike Train (ms)Standard Error (SE)Number of Samples (n)
Sensory Fibers292.818
Motor Fibers40.24.59

Insect Models (e.g., Drosophila melanogaster) for Genetic and Electrophysiological Analysis

The fruit fly, Drosophila melanogaster, serves as a powerful model organism for investigating the effects of this compound due to its sophisticated genetic toolkit and well-characterized neuromuscular system. Studies on Drosophila larvae have provided significant insights into the toxin's mechanism of action and its interaction with specific potassium channels, particularly through combined electrophysiological and genetic approaches.

In Drosophila larval muscle preparations, this compound has been shown to reduce the transient, A-type potassium current (IA). nih.gov This effect, however, is influenced by experimental conditions such as the concentration of magnesium ions (Mg2+) and temperature. nih.gov The primary electrophysiological consequence of this IA reduction at the neuromuscular junction is an enhancement of excitatory junctional potentials (EJPs). While the effect of this compound alone on EJPs can be relatively mild, its impact is dramatically amplified when combined with certain genetic mutations or other potassium channel-blocking drugs. nih.gov

Conversely, when this compound is applied to mutants that already have a blocked IA, there is no further enhancement of the abnormal EJPs, confirming that the A-type channels are the principal target of the toxin at the Drosophila neuromuscular junction. nih.gov The use of these genetically modified strains has been crucial in dissecting the functional redundancy and synergistic interactions of different potassium channels in regulating synaptic transmission.

Table 2: Synergistic Effects of this compound with Genetic Mutations and Drugs in Drosophila melanogaster
ConditionEffect on Potassium CurrentObserved Electrophysiological Outcome
This compound aloneReduces IAMild enhancement of excitatory junctional potentials (EJPs)
This compound + Mutation reducing IKReduces IA and IKDrastic enhancement of EJPs, leading to repetitive or prolonged giant EJPs
This compound + Mutation reducing ICFReduces IA and ICFDrastic enhancement of EJPs, leading to repetitive or prolonged giant EJPs
This compound + Mutation blocking IANo further reduction in IANo further enhancement of abnormal EJPs

Comparative Pharmacology and Evolutionary Significance of Dendrotoxin I

Comparative Analysis of Dendrotoxin I with Other K+ Channel Blockers

Potassium channels are targets for a diverse array of toxins from various venomous animals, including scorpions, sea anemones, and spiders. elifesciences.org While these toxins converge on the function of blocking K⁺ channels, they often differ significantly in their structural scaffolds and precise mechanisms of interaction. Comparing this compound with these toxins highlights both the diversity of K⁺ channel blocking strategies and instances of functional convergence.

Distinctions from Scorpion Toxins (e.g., Charybdotoxin, BgK, ShK)

Scorpion venoms are rich sources of K⁺ channel toxins, with notable examples including Charybdotoxin (CTX), BgK, and ShK (though ShK is from a sea anemone, it is often discussed alongside scorpion toxins due to structural similarities). elifesciences.orgsmartox-biotech.compnas.orgresearchgate.net While DTX-I and these scorpion toxins all block Kᵥ channels, they belong to distinct structural families and exhibit different binding characteristics.

Dendrotoxins, as mentioned, are Kunitz-type peptides. researchgate.netwikipedia.orgecronicon.netmdpi.com In contrast, scorpion toxins like Charybdotoxin are typically classified within the inhibitor cystine knot (ICK) structural motif, although some scorpion toxins also possess Kunitz-type domains. plos.orgportlandpress.com The ICK fold is characterized by a specific arrangement of disulfide bridges that create a stable, knotted core structure. portlandpress.com

Functionally, while both DTX-I and scorpion toxins like CTX block the channel pore, the specifics of their interaction surfaces and critical residues differ. Charybdotoxin, for instance, blocks K⁺ channels by binding to the extracellular mouth of the channel, with a key lysine (B10760008) residue (Lys27 in CTX) projecting into the selectivity filter and mimicking a potassium ion. elifesciences.orgsmartox-biotech.comacs.org This interaction is often described as a "lock-and-key" mechanism. elifesciences.org

This compound also interacts with the extracellular pore entryway of Kᵥ channels. ontosight.aiuwyo.edu However, studies suggest that DTX-I may have two binding sites on potassium channels: a cationic domain rich in lysine residues and a functional triad (B1167595) involving lysine, tyrosine, and tryptophan residues located on opposite sides of the molecule. nih.gov While a cationic domain is also important for the interaction of many pore-blocking toxins, the specific arrangement and the proposed second binding site in DTX-I represent distinctions from the typical interaction mode of scorpion toxins. nih.govresearchgate.net

Furthermore, while some scorpion toxins like Charybdotoxin block a range of K⁺ channels, including voltage-gated and calcium-activated channels, dendrotoxins show a particular selectivity for the Kv1 subfamily of voltage-gated channels. researchgate.netwikipedia.orgecronicon.netsmartox-biotech.compnas.org This difference in target specificity reflects the distinct evolutionary trajectories and functional adaptations of these toxin families.

Comparison with Sea Anemone Toxins and Spider Toxins

Sea anemones and spiders also contribute to the diverse repertoire of K⁺ channel blocking peptides. Similar to the comparison with scorpion toxins, toxins from these organisms exhibit structural and functional differences when compared to this compound.

Sea anemone venoms contain peptides that target both voltage-gated sodium and potassium channels. mdpi.com Sea anemone Kᵥ toxins can be grouped into different structural classes. mdpi.com For example, ShK from Stichodactyla helianthus is a well-studied sea anemone toxin that blocks Kv1. pnas.orgacs.orgtandfonline.commdpi.com Although ShK is structurally distinct from this compound, it also functions by blocking the channel pore. acs.orgtandfonline.com Interestingly, some Kunitz-type proteins with dual protease inhibitory and Kᵥ channel blocking activity have been isolated from sea anemones, suggesting a possible link in the evolution of these functions across different phyla. plos.orgmdpi.comexpasy.org

Spider venoms also contain a variety of ion channel toxins. Some spider toxins, like kappa-theraphotoxin-Hh1a, belong to the Kunitz-type family and can block voltage-sensitive K⁺ channels, sometimes exhibiting bifunctional activity (channel blocking and protease inhibition). plos.orgexpasy.org This places certain spider toxins structurally closer to this compound than many scorpion or sea anemone toxins. However, the specific target profiles and potencies can vary.

Functional Convergence in K+ Channel Blocking Peptides

The independent evolution of K⁺ channel blocking activity in toxins from such diverse organisms as snakes, scorpions, sea anemones, and spiders exemplifies the concept of functional convergence. nih.govnih.gov Despite arising from unrelated protein families and possessing distinct three-dimensional structures, these peptides have converged on the ability to interact with and inhibit potassium channels.

This convergence is often driven by similar biophysical constraints imposed by the target channel structure. For instance, the narrow selectivity filter of the potassium channel pore presents a common challenge that different toxins have evolved to address through similar functional motifs, such as the aforementioned functional dyad. mdpi.comnih.gov

Data comparing the structural folds and target channels of toxins from different origins can illustrate this convergence:

Toxin FamilyOrganism SourceStructural FoldPrimary K⁺ Channel Targets (Examples)
DendrotoxinsSnakes (Dendroaspis)Kunitz-typeKv1.1, Kv1.2, Kv1.6
Alpha-KTxScorpionsICKShaker-related Kᵥ channels
Beta-KTxScorpionsExtended N-terminus ICKKv1.1
Gamma-KTxScorpionsICKERG channels
ShKSea AnemonesUnique (ICK-like)Kv1.1, Kv1.3, Kv1.6, Kv3.2, KCa3.1
BgKSea AnemonesNovel FoldKᵥ channels
Kappa-theraphotoxinSpidersKunitz-typeKᵥ channels

Note: This table provides examples and is not exhaustive of all toxins or targets within each category.

This table visually demonstrates that while this compound and some spider toxins share the Kunitz-type fold, scorpion and sea anemone toxins often employ different structural scaffolds (ICK, novel folds) to achieve K⁺ channel blockade, illustrating functional convergence.

Evolutionary Divergence of this compound from Protease Inhibitors

The structural homology between this compound and Kunitz-type serine protease inhibitors is a key piece of evidence supporting its evolutionary history. researchgate.netwikipedia.orgecronicon.netmdpi.com It is widely accepted that many venom toxins, including dendrotoxins, evolved from genes encoding proteins with normal physiological functions in non-venom tissues, a process known as "recruitment" or "neofunctionalization". expasy.orgnih.govnih.gov In the case of dendrotoxins, the ancestral molecule is believed to be a Kunitz-type serine protease inhibitor. researchgate.netwikipedia.orgmdpi.comexpasy.orgnih.gov

Molecular Evolution of Kunitz-Type Peptides in Snake Venoms

Kunitz-type peptides are found across a wide range of organisms and typically function as inhibitors of serine proteases. plos.orgexpasy.orgresearchgate.net In snake venoms, however, this protein family has undergone significant diversification, leading to peptides with a variety of activities, including ion channel blockade. mdpi.comexpasy.orgnih.govresearchgate.net

The evolutionary trajectory from a protease inhibitor to an ion channel blocker like this compound involved gene duplication events followed by accelerated evolution and positive selection on the duplicated genes. mdpi.comcapes.gov.br This allowed for the accumulation of mutations, particularly in regions of the protein that interact with target molecules, leading to novel functions. mdpi.comresearchgate.net

Studies on the molecular evolution of Kunitz-type peptides in snake venoms suggest a model where ancestral genes encoding protease inhibitors were duplicated. expasy.orgnih.govbenthamopenarchives.com One copy retained the original protease inhibitory function, while the other copy(ies) were subjected to selective pressures that favored changes in their activity. expasy.orgnih.gov

Phylogenetic analyses of snake venom Kunitz-type peptides often show distinct clades corresponding to different functional activities. researchgate.netcapes.gov.br Dendrotoxins typically cluster separately from Kunitz inhibitors that retain strong protease inhibitory activity, reflecting their divergent evolutionary paths. capes.gov.br

The diversification of Kunitz-type inhibitors in snake venoms is thought to be driven, in part, by selective pressure related to the snake's diet and the need to effectively incapacitate prey by targeting various physiological systems, including the nervous system. mdpi.comresearchgate.net

Gain of Ion Channel Blocking Function and Loss of Protease Inhibitory Activity

A critical step in the evolution of dendrotoxins was the acquisition of the ability to block ion channels and the concomitant reduction or loss of their original protease inhibitory activity. researchgate.netwikipedia.orgmdpi.comexpasy.orgnih.gov This represents a clear example of neofunctionalization.

The structural basis for the protease inhibitory activity of Kunitz-type peptides lies in a specific binding loop that interacts with the active site of the protease. mdpi.com In the evolutionary transition to ion channel blockers, mutations occurred in this and other regions of the peptide, altering its interaction surface. mdpi.comresearchgate.net

Specifically, changes in the amino acid sequence and three-dimensional structure of dendrotoxins, compared to canonical Kunitz inhibitors like BPTI, resulted in a loss of high-affinity binding to proteases. researchgate.netwikipedia.orgmdpi.com Simultaneously, these changes conferred the ability to bind to and block the pore of voltage-gated potassium channels. researchgate.netontosight.aiwikipedia.org

Research indicates that the regions of dendrotoxins involved in blocking potassium channels, such as the cationic domain and specific residues in the beta-turn and 3₁₀-helix, are distinct from the protease inhibitory site of ancestral Kunitz peptides. nih.govresearchgate.net The accumulation of basic residues in these regions is particularly important for interacting with the negatively charged vestibule and pore of potassium channels. wikipedia.orguwyo.eduresearchgate.net

This functional shift is supported by the observation that while dendrotoxins are potent Kᵥ channel blockers, they exhibit very weak or negligible protease inhibitory activity. researchgate.netwikipedia.orgecronicon.net Conversely, many Kunitz-type inhibitors with strong protease activity have little or no effect on potassium channels. This functional dichotomy underscores the evolutionary divergence from a common ancestor. mdpi.comexpasy.orgnih.gov

The evolutionary process is hypothesized to have occurred in stages: from ancestral molecules with protease inhibitory activity, through possible bifunctional intermediates possessing both activities, to molecules like dendrotoxins that are primarily ion channel blockers. expasy.orgnih.gov While bifunctional Kunitz peptides have been identified in some venoms, including some snake venoms, dendrotoxins represent the endpoint of this evolutionary trajectory where the ion channel blocking function has become dominant. mdpi.comexpasy.orgnih.gov

The study of this compound provides a compelling case study in molecular evolution, illustrating how gene duplication and subsequent adaptive evolution can repurpose proteins for novel and highly specific functions within the complex cocktails of animal venoms.

Applications of Dendrotoxin I in Neuroscience and Ion Channel Research

Dendrotoxin I as a Molecular Probe for Kv Channel Heterogeneity

This compound exhibits a high affinity for specific subtypes of the Kv1 family of voltage-gated potassium channels, particularly Kv1.1, Kv1.2, and Kv1.6. researchgate.netnih.gov This selectivity allows researchers to pharmacologically dissect and characterize the diverse array of Kv channels present in different neuronal populations. The toxin's ability to discriminate between various Kv1 subunits has been instrumental in revealing the heterogeneous composition of Kv channels in the central and peripheral nervous systems. researchgate.net

The specificity of this compound and its homologues, such as α-dendrotoxin and Toxin K, has been crucial in differentiating the functional contributions of various Kv1 subunits. researchgate.net For instance, while this compound blocks Kv1.1, Kv1.2, and Kv1.6, Toxin K shows a preference for Kv1.1, allowing for a more refined dissection of channel function. researchgate.netnih.gov This differential pharmacology has been essential in understanding the molecular composition of native potassium channels, which often exist as heteromeric complexes of different Kv1 alpha subunits.

ToxinPrimary Kv Channel TargetsAffinity Range
This compound Kv1.1, Kv1.2, Kv1.6Low nanomolar researchgate.net
α-dendrotoxin Kv1.1, Kv1.2, Kv1.6Nanomolar nih.gov
Toxin K Kv1.1 (preferentially)Picomolar to nanomolar researchgate.net

Deciphering the Physiological Roles of Kv1 Channels in Neuronal Circuits

By selectively blocking Kv1 channels, this compound has been pivotal in elucidating their physiological roles in regulating neuronal excitability and synaptic transmission. wikipedia.org These channels are critical in controlling the resting membrane potential and in the repolarization phase of the action potential. wikipedia.org Blockade of these channels by this compound leads to a prolongation of the action potential duration, which in turn enhances the release of neurotransmitters like acetylcholine (B1216132) at the neuromuscular junction. wikipedia.orgecronicon.net

In the central nervous system, this compound-sensitive channels play a crucial role in shaping the firing patterns of neurons. nih.gov For example, in cerebellar Purkinje cells, the application of α-dendrotoxin increases their repetitive firing capability, indicating that these channels contribute to spike frequency adaptation. nih.gov Similarly, in neocortical pyramidal neurons, low concentrations of α-dendrotoxin dramatically increase excitability by hyperpolarizing the firing threshold for action potentials and doubling the firing frequency during a sustained current injection. nih.govjneurosci.org

The toxin's effects are not limited to the cell body and axon; this compound-sensitive channels are also important in regulating the conduction properties of sensory neurons. In polymodal nociceptive C-fibers, α-dendrotoxin reduces conduction failure and increases the number of action potentials evoked by step currents in small-diameter sensory neurons. physiology.orgnih.gov This suggests that Kv1 channels are key regulators of signal propagation in peripheral nerves.

Investigating Pathophysiological Mechanisms Using this compound as a Tool

The ability of this compound to induce neuronal hyperexcitability has made it a valuable tool for creating experimental models of conditions characterized by excessive neuronal firing, such as epilepsy. ecronicon.net When administered intracerebroventricularly in rodents, dendrotoxins can induce epileptiform activity, clonic seizures, and neuronal loss in brain regions like the hippocampus. ecronicon.net This pharmacological model allows researchers to study the fundamental mechanisms underlying seizure generation and to screen for potential anti-convulsant compounds.

The convulsant activity of this compound is attributed to its blockade of voltage-dependent K+ channels, leading to a facilitation of synaptic neurotransmitter release. ecronicon.net This effect has been demonstrated to block potassium currents in the cell bodies of rat sympathetic ganglia, thereby enhancing neuronal excitability. ecronicon.net The epileptiform activity induced by dendrotoxin in hippocampal slices can be modulated by non-NMDA receptor antagonists, providing a platform to investigate the interplay between ion channels and synaptic receptors in epilepsy. ecronicon.net

Emerging evidence suggests that dysregulation of ion channels, including Kv channels, may play a role in the pathophysiology of neurodegenerative diseases. nih.gov While direct studies using this compound to model neurodegeneration are less common, the toxin serves as a crucial tool to understand the consequences of Kv1 channel dysfunction, which may be relevant to these conditions. For instance, radioligand binding studies have shown a loss of dendrotoxin binding sites in the hippocampus of patients with Alzheimer's disease, suggesting a potential link between Kv1 channel alterations and the disease process. ecronicon.net

Furthermore, research into conditions like diabetic neuropathy has utilized α-dendrotoxin to probe the changes in neuronal excitability. physiology.orgnih.gov In models of diabetic hyperalgesia, there is a downregulation of Kv1.2 and Kv1.6 channel subunits, and α-dendrotoxin can mimic some of the hyperexcitability phenotypes observed in this condition. physiology.orgnih.gov These findings highlight the potential for Kv1 channel modulators in treating neuropathic pain and underscore the importance of tools like this compound in this area of research.

Design and Development of Novel Ligands Based on this compound Scaffolds

The well-defined structure and potent, selective activity of this compound make its molecular scaffold an attractive template for the design of novel therapeutic ligands. researchgate.net The structural information derived from dendrotoxins can provide clues for the synthesis of compounds that target specific classes of potassium channels. wikipedia.org

By understanding the structure-activity relationships of dendrotoxins, researchers can rationally design peptide analogs with altered selectivity and affinity for different Kv channel subtypes. researchgate.net Site-directed mutagenesis studies have identified key amino acid residues in dendrotoxins that are responsible for their interaction with Kv channels. nih.govuwyo.edu For example, specific residues in the N-terminal region and the β-turn of dendrotoxin K are crucial for its high-affinity binding to Kv1.1 channels. nih.gov

This knowledge allows for the engineering of novel peptides with tailored pharmacological profiles. By substituting specific amino acids, it is possible to enhance the selectivity of a dendrotoxin analog for a particular Kv1 subtype or to broaden its activity to include other channel types. This approach holds promise for the development of more specific pharmacological tools and potentially for the creation of new therapeutic agents for channelopathies.

Original PeptideKey Residues for SelectivityPotential Modification Outcome
Dendrotoxin K K3, W25, K26 nih.govAltering these residues can shift selectivity away from Kv1.1 and towards other Kv1 subtypes. nih.gov
δ-dendrotoxin Lys3, Tyr4, Lys6, Leu7, Pro8, Arg10, Lys26 uwyo.eduModifications to this interaction surface can alter binding affinity and blocking efficacy. uwyo.edu

Exploration of Non-Peptide Mimetics for Ion Channel Modulation

The therapeutic potential of modulating Kv1 channels has spurred interest in developing drugs that can replicate the effects of this compound. However, the peptide nature of the toxin presents significant challenges for its use as a therapeutic agent, including poor oral bioavailability and potential immunogenicity. This has led to the exploration of non-peptide mimetics—small molecules designed to mimic the structure and function of the active regions of this compound.

The development of such mimetics is a complex endeavor. The interaction between this compound and its target channels is mediated by a specific three-dimensional arrangement of amino acid residues. acs.orgnih.gov Key to its binding are positively charged lysine (B10760008) residues, particularly Lys5 near the N-terminus and Lys29 in the β-turn region, which interact with negatively charged residues in the pore of the potassium channel. nih.govnih.gov Designing small molecules that can accurately replicate this intricate binding interface is a significant challenge in medicinal chemistry. While the direct development of non-peptide this compound mimetics is still an emerging area, the broader field of small molecule modulators of Kv channels is an active area of research. The structural and mechanistic insights gained from studying this compound provide a valuable blueprint for the rational design of these novel therapeutic agents.

Future Directions in this compound Research

The utility of this compound in neuroscience is far from exhausted. Future research is poised to leverage this potent molecule in increasingly sophisticated ways, from multi-scale computational studies to the development of novel research tools.

Integrative Multi-Scale Studies of this compound-Channel Dynamics

Understanding the full impact of this compound requires an integrative approach that spans multiple biological scales. Future research will likely focus on combining computational modeling with experimental data to create a comprehensive picture of how the toxin's interaction with a single ion channel translates to changes in neuronal firing patterns and network activity.

Table 1: Levels of Integrative Multi-Scale Studies of this compound

Level of StudyTechniques and ApproachesResearch Questions
Molecular Molecular dynamics simulations, site-directed mutagenesis, crystallography.What are the precise atomic-level interactions between this compound and Kv1 channels? How do mutations in the toxin or channel affect binding affinity and kinetics?
Cellular Electrophysiology (patch-clamp), calcium imaging, computational neuron modeling.How does the blockade of specific Kv1 channels by this compound alter the action potential waveform and firing frequency of individual neurons?
Network Multi-electrode array recordings, in vivo electrophysiology, computational network modeling.How do the changes in single-neuron excitability induced by this compound impact synaptic integration and the emergent activity of neuronal circuits?

By integrating data from these different levels, researchers can build predictive models of how this compound affects brain function, providing a deeper understanding of the role of Kv1 channels in both normal and pathological states.

Advancements in High-Throughput Screening for this compound-Sensitive Channels

The identification of new drugs that target this compound-sensitive channels is crucial for developing novel therapeutics for a range of neurological disorders. High-throughput screening (HTS) technologies are essential for rapidly testing large libraries of chemical compounds for their ability to modulate these channels.

Recent advancements in HTS for ion channels include:

Automated Patch-Clamp (APC) Electrophysiology : Platforms like the SyncroPatch 768PE and Qube 384 allow for the rapid and automated recording of ion channel currents from hundreds or even thousands of cells simultaneously. nih.govnih.govnih.gov This technology provides high-quality electrophysiological data at a scale suitable for large-scale screening campaigns.

Fluorescence-Based Assays : Techniques such as the Fluorometric Imaging Plate Reader (FLIPR) system utilize voltage-sensitive dyes to measure changes in membrane potential. strath.ac.ukacs.org These assays are less direct than electrophysiology but offer even higher throughput, making them ideal for initial screening of large compound libraries.

Flow Cytometry-Based Binding Assays : A novel approach involves expressing fluorescently tagged Kv channels in bacteria. The binding of compounds can then be measured by flow cytometry, either directly using fluorescently labeled molecules or through competition assays with known ligands. nih.gov

These HTS technologies are instrumental in identifying new small molecules that can modulate the activity of this compound-sensitive channels, paving the way for the development of new drugs for conditions such as epilepsy, multiple sclerosis, and chronic pain.

Expanding the Repertoire of this compound Mutants for Precision Research

While native this compound is a powerful tool, its activity is not limited to a single Kv channel subtype. To dissect the specific roles of individual channel isoforms, researchers are creating an expanded repertoire of this compound mutants with enhanced selectivity.

Through techniques like site-directed mutagenesis, scientists can alter specific amino acid residues in the toxin to change its binding properties. acs.orgnih.gov For example, studies have shown that Dendrotoxin K, a homolog of this compound, exhibits a high degree of selectivity for Kv1.1 channels. nih.govnih.gov By creating chimeric peptides that combine parts of this compound and other toxins, researchers can further probe the structural basis of channel specificity. nih.gov

Table 2: Examples of this compound and its Homologues in Research

Toxin/MutantKey FeaturesPrimary Research Application
This compound Blocks Kv1.1, Kv1.2, and Kv1.6 channels. nih.goveurekaselect.comstrath.ac.ukGeneral probe for a subset of Kv1 channels; studying neuronal excitability.
Dendrotoxin K Highly selective for Kv1.1 channels. nih.govnih.govIsolating the specific physiological roles of Kv1.1 channels.
δ-Dendrotoxin Used in detailed mutagenesis studies to map the toxin-channel interaction surface. acs.orgUnderstanding the molecular basis of binding and inhibition.
Chimeric Peptides Combinations of different dendrotoxin domains. nih.govInvestigating the structural determinants of channel selectivity.

The development of a diverse panel of this compound mutants with fine-tuned specificities will provide neuroscientists with a powerful toolkit to precisely manipulate the activity of different Kv1 channel subtypes, leading to a more nuanced understanding of their roles in brain function and disease.

Q & A

Q. What are the primary structural characteristics of Dendrotoxin I that influence its interaction with voltage-gated potassium channels?

Methodological Answer:

  • Use X-ray crystallography or NMR spectroscopy to resolve the toxin’s tertiary structure, focusing on conserved α-helical and β-sheet motifs .
  • Perform site-directed mutagenesis to identify residues critical for binding (e.g., Lys/Arg residues in the active site). Validate via electrophysiological assays (e.g., patch-clamp) to measure channel-blocking efficacy .
  • Compare structural data with homologous toxins (e.g., Dendrotoxin K) to isolate unique functional domains .

Q. What experimental models are most appropriate for initial screening of this compound’s neurotoxic effects?

Methodological Answer:

  • In vitro : Use HEK293 cells expressing Kv1.1/Kv1.2 channels to quantify ion current suppression via patch-clamp .
  • Ex vivo : Apply toxin to hippocampal or dorsal root ganglion slices to study synaptic transmission disruptions .
  • In vivo : Administer sublethal doses in rodent models to assess motor dysfunction (e.g., rotarod tests) .

Q. How can researchers optimize purification protocols for this compound to ensure high yield and biological activity?

Methodological Answer:

  • Employ reverse-phase HPLC with C18 columns for venom fractionation; monitor purity via MALDI-TOF mass spectrometry .
  • Validate activity using competitive binding assays (e.g., with radiolabeled apamin) and correlate with cytotoxicity thresholds .

Advanced Research Questions

Q. What molecular dynamics (MD) approaches can elucidate the transient binding conformations of this compound with Kv1.1 channels?

Methodological Answer:

  • Run all-atom MD simulations (e.g., using GROMACS) to model toxin-channel interactions under physiological conditions (ionic strength, membrane potential) .
  • Integrate cryo-EM data of toxin-bound channels to refine simulation parameters and identify metastable binding states .
  • Validate predictions via fluorescence resonance energy transfer (FRET) to track real-time conformational changes .

Q. How should contradictory data on this compound’s subtype selectivity across potassium channel isoforms be reconciled?

Methodological Answer:

  • Conduct systematic meta-analysis of published IC₅₀ values, stratifying by experimental conditions (e.g., expression systems, toxin batches) .
  • Design chimeric channel constructs to isolate regions responsible for differential binding (e.g., pore vs. voltage-sensing domains) .
  • Use single-molecule imaging (e.g., TIRF microscopy) to quantify binding kinetics across isoforms .

Q. What strategies mitigate off-target effects when using this compound as a pharmacological probe in neural circuit studies?

Methodological Answer:

  • Combine CRISPR-Cas9 knockout models of non-target channels (e.g., Kv1.3/Kv1.6) to isolate specific effects .
  • Apply subtype-specific siRNA knockdown in primary neuronal cultures to validate toxin specificity .
  • Use computational docking screens to predict cross-reactivity with unrelated ion channels (e.g., Nav/Cav) .

Methodological Considerations for Data Reproducibility

  • Endotoxin Testing : For in vivo studies, ensure toxin batches are endotoxin-free via Limulus amebocyte lysate (LAL) assays to avoid immune confounding .
  • Ethical Reporting : Document animal models’ strain, age, and dosing regimens in compliance with ARRIVE guidelines .
  • Data Sharing : Deposit raw electrophysiology traces and simulation trajectories in repositories like Zenodo for peer validation .

Contradiction Analysis Framework

Step Action Evidence Reference
Identify DiscrepanciesCompare IC₅₀ values across studies; note assay conditions (e.g., temperature, cell type).
Hypothesis GenerationPropose variables (e.g., post-translational modifications, buffer composition).
Controlled ReplicationRepeat experiments under standardized conditions (e.g., uniform toxin source).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.